5-bromo-4-methyl-1H-pyrazol-3-amine
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Overview
Description
5-Bromo-4-methyl-1H-pyrazol-3-amine is an organic compound with the molecular formula C4H6BrN3. It is a white or off-white crystalline solid with a melting point of 118-122°C and a boiling point of 337.9°C . This compound is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
5-Bromo-4-methyl-1H-pyrazol-3-amine is a key intermediate in the synthesis of novel insecticides targeting the nicotinic acetylcholine receptor . It is also used in the synthesis of further functionalized starting materials .
Mode of Action
Pyrazole derivatives are known to inhibit adenosine triphosphate (atp)-sensitive potassium channels in cardiac muscle, which is symptomatic for the treatment of cardiovascular diseases, arrhythmias or decreased cardiac contractility, coronary heart disease, heart failure, or cardiomyopathy, and is particularly suitable for preventing sudden cardiac death .
Biochemical Pathways
It is known that pyrazole derivatives can affect the atp-sensitive potassium channels in cardiac muscle .
Pharmacokinetics
It is known that the compound has a low solubility in water but is more soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane .
Result of Action
It is known that pyrazole derivatives can have a variety of biological activities, including insecticidal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-bromo-4-methyl-1H-pyrazol-3-amine involves the reaction of 5-bromo-4-methyl-1H-pyrazole with ammonia under basic conditions . The reaction typically takes place in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) and requires heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like DMSO or ethanol.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can produce different oxidation states of the compound .
Scientific Research Applications
5-Bromo-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used as an intermediate in the production of agrochemicals such as pesticides and herbicides.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-bromo-5-methylpyrazole
- 4-Bromo-5-methyl-1H-pyrazol-3-amine
- 4-Bromo-3-methyl-1H-pyrazol-5-amine
Uniqueness
5-Bromo-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the amino group at specific positions on the pyrazole ring allows for unique reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-bromo-4-methyl-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-2-3(5)7-8-4(2)6/h1H3,(H3,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMRCGDDOZGTQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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